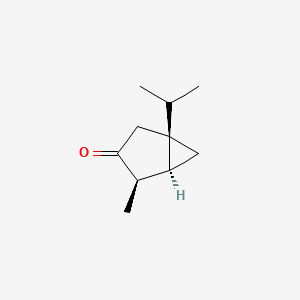
alpha-Thujone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Thujone: is a monoterpene ketone that occurs naturally in several plants, including wormwood, sage, and some junipers. It is one of the primary components of the essential oils derived from these plants. This compound is known for its distinctive odor and has been historically associated with the spirit absinthe. Despite its presence in absinthe, it is unlikely to be responsible for the alleged psychoactive effects of the drink due to its low concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alpha-Thujone can be synthesized through a six-step process starting from dimethylfulvene. The synthesis involves functionalization of dimethylfulvene, followed by several steps to introduce the necessary functional groups and achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as the essential oils of wormwood, sage, and other plants. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components of the essential oil .
Chemical Reactions Analysis
Types of Reactions: : Alpha-Thujone undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield thujol, a corresponding alcohol.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Hydroxythujones (2-hydroxythujone, 4-hydroxythujone, 7-hydroxythujone).
Reduction: Thujol.
Substitution: Depending on the nucleophile used, various substituted thujones can be formed.
Scientific Research Applications
Alpha-Thujone has several scientific research applications:
Mechanism of Action
Alpha-Thujone exerts its effects primarily by modulating the gamma-aminobutyric acid (GABA) type A receptor. It acts as a competitive inhibitor of the GABA receptor, which leads to increased neuronal excitability. This mechanism is similar to that of picrotoxinin, a known GABA receptor antagonist . This compound is quickly metabolized in the liver, forming several hydroxylated metabolites that are less toxic and more readily excreted .
Comparison with Similar Compounds
Similar Compounds
Beta-Thujone: Another diastereomer of thujone, which is less potent as a GABA receptor modulator compared to alpha-Thujone.
Sabinol: A related monoterpene with similar structural features but different biological activities.
Jasmone: A structurally related compound used in the fragrance industry.
Uniqueness: : this compound is unique due to its higher potency as a GABA receptor modulator compared to its beta isomer. Its distinctive odor and presence in various essential oils also set it apart from other similar compounds .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,4R,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8+,10+/m1/s1 |
InChI Key |
USMNOWBWPHYOEA-WEDXCCLWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]2(CC1=O)C(C)C |
Canonical SMILES |
CC1C2CC2(CC1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-bromophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10771896.png)
![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)
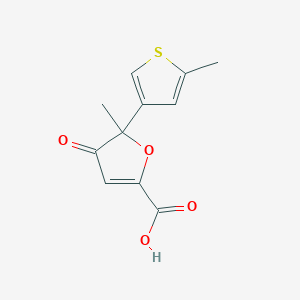
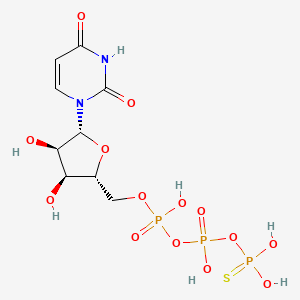
![3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)
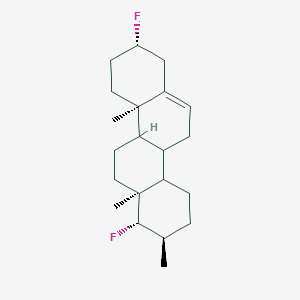
![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B10771930.png)
![2-[(5R)-4-(2-{3-[(3-methylbutanoyl)oxy]phenyl}acetyl)-8-(trifluoromethyl)-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771936.png)
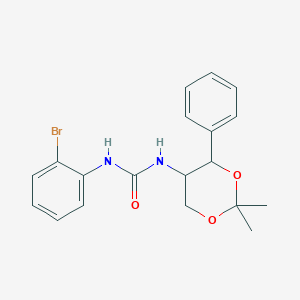
![7-formyl-8-hydroxy-5-oxo-1H,2H,3H,4H,5H-chromeno[3,4-c]pyridine-3-carboximidamide](/img/structure/B10771949.png)
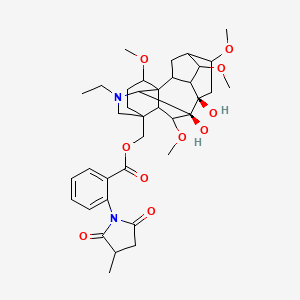
![7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10771952.png)
![1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[1-[[1-[2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10771958.png)
![(1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B10771974.png)
